An In-depth Technical Guide to 2-Chloropyridine-3,5-diamine: Properties and Applications
An In-depth Technical Guide to 2-Chloropyridine-3,5-diamine: Properties and Applications
Introduction
2-Chloropyridine-3,5-diamine, a substituted pyridine derivative, is a compound of significant interest in the fields of pharmaceutical and agrochemical research and development. Its unique molecular architecture, featuring a chlorinated pyridine ring with two amino groups, imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Chloropyridine-3,5-diamine, offering insights into its handling, reactivity, and applications for researchers, scientists, and drug development professionals. The strategic placement of the chloro and amino substituents allows for selective functionalization, a key attribute for the construction of targeted therapeutic agents and crop protection chemicals.[1]
Physicochemical Properties
The fundamental physical and chemical properties of 2-Chloropyridine-3,5-diamine are summarized in the table below. These properties are critical for its handling, storage, and use in various chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 5632-81-5 | [1] |
| Molecular Formula | C₅H₆ClN₃ | [1] |
| Molecular Weight | 143.58 g/mol | [1] |
| Appearance | Beige to coffee-colored powder | [1] |
| Melting Point | 122-132 °C | [1] |
| Boiling Point (Predicted) | 403.6 ± 40.0 °C at 760 mmHg | [2] |
| Purity | ≥ 98% (HPLC) | [1] |
Expert Insight: The relatively high melting point indicates a stable crystalline solid at room temperature, simplifying handling and weighing operations. The predicted boiling point suggests low volatility under standard conditions. It is recommended to store this compound at 0-8°C to maintain its long-term stability.[1]
Spectroscopic and Crystallographic Analysis
A thorough understanding of the spectroscopic and crystallographic characteristics of 2-Chloropyridine-3,5-diamine is essential for its unambiguous identification and for elucidating its role in chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 2-Chloropyridine-3,5-diamine.
¹H NMR (400 MHz, DMSO-d₆):
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δ 4.99 (br s, 2H, NH₂): This broad singlet corresponds to the two protons of one of the amino groups.
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δ 5.55 (br s, 2H, NH₂): This second broad singlet is attributed to the protons of the other amino group.
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δ 6.69 (d, 1H, J = 2.3 Hz, CₐᵣᵧₗH): A doublet representing one of the aromatic protons on the pyridine ring.
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δ 7.21 (d, 1H, J = 2.3 Hz, CₐᵣᵧₗH): The other aromatic proton on the pyridine ring appears as a doublet.
¹³C NMR (100.6 MHz, DMSO-d₆):
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δ 116.58 (CₐᵣᵧₗH)
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δ 118.38 (Cₐᵣᵧₗ)
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δ 131.32 (Cₐᵣᵧₗ)
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δ 131.66 (CₐᵣᵧₗH)
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δ 147.10 (Cₐᵣᵧₗ)
Expert Interpretation: The presence of two distinct broad singlets in the ¹H NMR spectrum for the amino protons suggests that they may have different chemical environments or are undergoing exchange. The coupling constant of 2.3 Hz for the aromatic protons indicates a meta-relationship. The ¹³C NMR spectrum shows five distinct signals for the pyridine ring carbons, consistent with the proposed structure.
Crystallographic Data
X-ray crystallography reveals that the 2-Chloropyridine-3,5-diamine molecule is nearly planar. The two amino groups are slightly twisted out of the plane of the pyridine ring to minimize intramolecular interactions between the amino hydrogen atoms. In the crystalline state, the molecules are organized into spiral hydrogen-bonded columns with offset face-to-face π-stacking.
Reactivity and Applications in Synthesis
The reactivity of 2-Chloropyridine-3,5-diamine is dictated by the interplay of its three functional groups: the chloro substituent and the two amino groups. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the amino groups can act as nucleophiles or be further functionalized. This versatile reactivity makes it a key building block in the synthesis of various heterocyclic compounds.
A primary application of 2-Chloropyridine-3,5-diamine is in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with a wide range of biological activities.
Synthetic Workflow: Synthesis of Imidazo[1,2-a]pyridines
The synthesis of imidazo[1,2-a]pyridines from 2-Chloropyridine-3,5-diamine typically involves a condensation reaction with an α-haloketone. The general workflow is depicted below:
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.
Experimental Protocol: Synthesis of 6-Chloroimidazo[1,2-a]pyridin-8-amine
This protocol provides a representative example of the use of 2-Chloropyridine-3,5-diamine in the synthesis of a substituted imidazo[1,2-a]pyridine.
Materials:
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2-Chloropyridine-3,5-diamine
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Chloroacetaldehyde (50% aqueous solution)
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Ethanol
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloropyridine-3,5-diamine (1.0 equivalent).
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Add ethanol as the solvent.
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To the stirred solution, add chloroacetaldehyde (50% aqueous solution, 1.2 equivalents).
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Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expert Note: The choice of the α-haloketone is crucial in determining the substituent at the 2-position of the resulting imidazo[1,2-a]pyridine ring. The reaction conditions, such as solvent and temperature, may need to be optimized for different substrates to achieve the best yield and purity.
Safety and Handling
Due to the lack of a specific, publicly available Safety Data Sheet (SDS) for 2-Chloropyridine-3,5-diamine (CAS 5632-81-5), a precautionary approach to handling is imperative. The safety information for the closely related compound, 2-chloropyridine, should be considered as a guideline.
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
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Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with plenty of water.
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Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Hazard Statements for 2-Chloropyridine (to be considered as potential hazards):
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Harmful if swallowed.
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Fatal in contact with skin or if inhaled.
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Causes skin irritation.
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Causes serious eye damage.
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May cause respiratory irritation.
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May cause damage to organs through prolonged or repeated exposure.[3][4][5]
Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
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Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]
Disposal:
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Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-Chloropyridine-3,5-diamine is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined physicochemical and spectroscopic properties, coupled with its versatile reactivity, make it an attractive starting material for the synthesis of complex heterocyclic scaffolds. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in a research and development setting. As with any chemical reagent, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel.




